

# Unveiling BMS-986034: A Technical Guide to a GPR119 Agonist

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## Compound of Interest

Compound Name: BMS-986034

Cat. No.: B606281

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## Introduction

**BMS-986034** (CAS Number: 1492631-88-5) is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119).<sup>[1][2]</sup> GPR119 has emerged as a promising therapeutic target for type 2 diabetes and related metabolic disorders due to its specific expression in pancreatic  $\beta$ -cells and intestinal enteroendocrine L-cells. Its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), offering a dual mechanism for improving glucose homeostasis. This technical guide provides a comprehensive overview of the core scientific principles related to **BMS-986034**, including its mechanism of action, representative quantitative data for GPR119 agonists, and detailed experimental protocols for its characterization.

## Core Compound Information

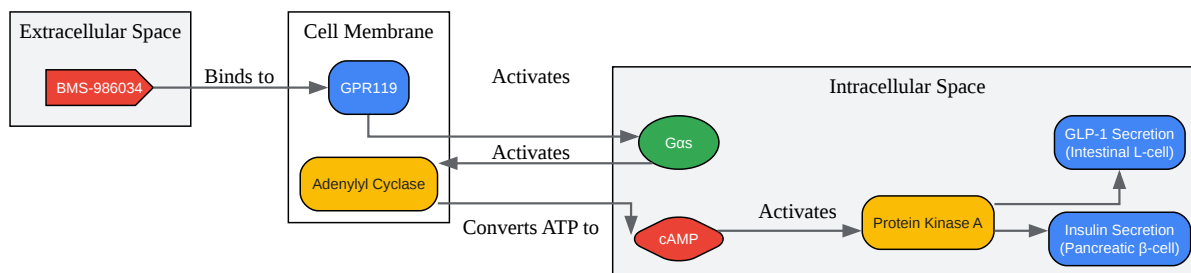
Property	Value
CAS Number	1492631-88-5[1]
Synonyms	(R)-5-Chloro-4-(1-(5-chloropyrimidin-2-yl)piperidin-4-yloxy)-1-(5-(3-hydroxy-2-oxopyrrolidin-1-yl)-6-methylpyridin-2-yl)pyridin-2(1H)-one
Molecular Formula	C <sub>24</sub> H <sub>24</sub> Cl <sub>2</sub> N <sub>6</sub> O <sub>4</sub> [1]
Molecular Weight	531.39 g/mol [1]
Appearance	White to beige powder[1]
Solubility	Soluble in DMSO (5 mg/mL, with warming)[1]

## Mechanism of Action: The GPR119 Signaling Pathway

**BMS-986034** functions as an agonist at the GPR119 receptor. Upon binding, it initiates a signaling cascade that leads to the modulation of glucose metabolism. The primary signaling pathway involves the coupling of GPR119 to the Gas subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP has two main downstream effects:

- In Pancreatic  $\beta$ -cells: Increased cAMP levels promote glucose-dependent insulin secretion.
- In Intestinal L-cells: Elevated cAMP stimulates the secretion of GLP-1, an incretin hormone that further enhances insulin release from pancreatic  $\beta$ -cells.

This dual action makes GPR119 agonists like **BMS-986034** attractive candidates for the treatment of type 2 diabetes.



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GPR119 Signaling Pathway Activated by **BMS-986034**.

## Quantitative Data: Potency of Representative GPR119 Agonists

While **BMS-986034** is described as a potent GPR119 agonist, specific quantitative data for this compound is not readily available in the public domain. To provide a context for the expected potency of such compounds, the following table summarizes the in vitro activity of other well-characterized GPR119 agonists.

Compound	Assay Type	Cell Line	Parameter	Value (nM)
AR231453	cAMP Accumulation	HEK293 (human GPR119)	EC <sub>50</sub>	4.7
MBX-2982	cAMP Accumulation	CHO (human GPR119)	EC <sub>50</sub>	15
GSK1292263	cAMP Accumulation	HEK293 (human GPR119)	EC <sub>50</sub>	32

## Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize GPR119 agonists like **BMS-986034**.

## cAMP Accumulation Assay

This assay quantifies the increase in intracellular cAMP levels following GPR119 activation.

Materials:

- HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Assay buffer (e.g., HBSS with 20 mM HEPES)
- **BMS-986034**
- Forskolin (positive control)
- DMSO (vehicle control)
- cAMP detection kit (e.g., HTRF®, LANCE®, or ELISA-based)
- 384-well white opaque microplates

Procedure:

- Cell Culture: Culture HEK293-hGPR119 cells to 80-90% confluency.
- Cell Plating: Harvest cells and seed them into 384-well plates at a density of 5,000-10,000 cells per well. Incubate overnight.
- Compound Preparation: Prepare a serial dilution of **BMS-986034** in assay buffer. Also, prepare solutions of forskolin and DMSO.
- Compound Addition: Remove the culture medium from the wells and add the prepared compound solutions.
- Incubation: Incubate the plate at room temperature for 30-60 minutes.

- Cell Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP kit according to the manufacturer's instructions.
- Signal Measurement: Read the plate on a suitable plate reader.
- Data Analysis: Generate a dose-response curve by plotting the signal against the log of the compound concentration to determine the EC<sub>50</sub> value.

## Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the ability of a GPR119 agonist to potentiate glucose-stimulated insulin secretion from pancreatic  $\beta$ -cells.

Materials:

- INS-1 or MIN6 pancreatic  $\beta$ -cell lines, or isolated primary islets
- Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA
- Low glucose KRBB (e.g., 2.8 mM glucose)
- High glucose KRBB (e.g., 16.7 mM glucose)
- **BMS-986034**
- Insulin ELISA kit

Procedure:

- Cell Culture: Culture cells or islets to the appropriate density.
- Pre-incubation: Wash the cells with KRBB and pre-incubate in low glucose KRBB for 1-2 hours to allow insulin secretion to return to basal levels.
- Treatment: Remove the pre-incubation buffer and add fresh low or high glucose KRBB containing various concentrations of **BMS-986034** or vehicle control.
- Incubation: Incubate for 1-2 hours at 37°C.

- **Supernatant Collection:** Collect the supernatant from each well.
- **Insulin Measurement:** Measure the insulin concentration in the supernatants using an insulin ELISA kit.
- **Data Analysis:** Plot the insulin concentration against the compound concentration for both low and high glucose conditions to determine the glucose-dependent effect.

## GLP-1 Secretion Assay

This assay assesses the ability of a GPR119 agonist to stimulate the release of GLP-1 from enteroendocrine L-cells.

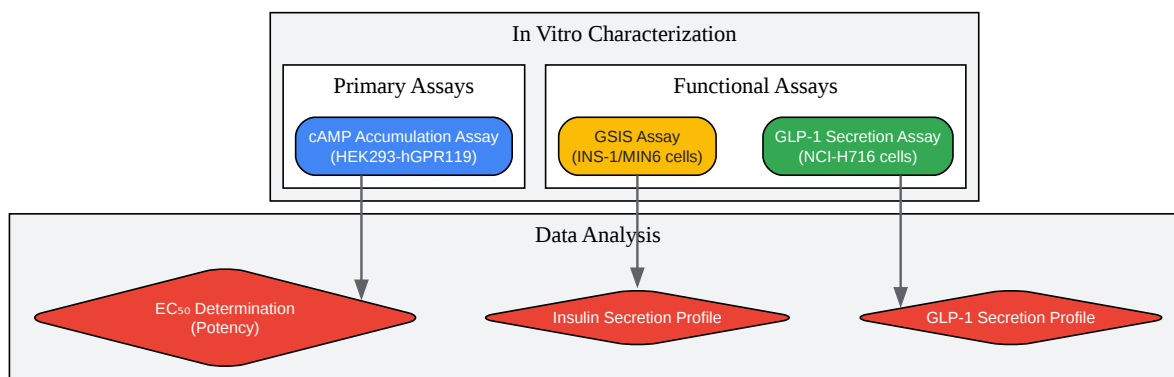
Materials:

- NCI-H716 or GLUTag enteroendocrine cell lines
- Assay buffer (e.g., DMEM)
- **BMS-986034**
- GLP-1 ELISA kit

Procedure:

- **Cell Culture:** Culture cells to confluency in appropriate multi-well plates.
- **Washing:** Wash the cells with assay buffer.
- **Treatment:** Add fresh assay buffer containing various concentrations of **BMS-986034** or vehicle control.
- **Incubation:** Incubate for 2 hours at 37°C.
- **Supernatant Collection:** Collect the supernatant from each well.
- **GLP-1 Measurement:** Measure the active GLP-1 concentration in the supernatants using a specific ELISA kit.

- Data Analysis: Generate a dose-response curve to determine the EC<sub>50</sub> for GLP-1 secretion.



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General Experimental Workflow for **BMS-986034** Characterization.

## Conclusion

**BMS-986034** is a GPR119 agonist with potential applications in the treatment of type 2 diabetes. Its mechanism of action, centered on the GPR119-cAMP signaling pathway, leads to enhanced glucose-dependent insulin secretion and GLP-1 release. While specific quantitative data for **BMS-986034** remains proprietary, the provided experimental protocols offer a robust framework for its in vitro characterization, enabling researchers to further investigate its therapeutic potential. The continued exploration of GPR119 agonists like **BMS-986034** is a promising avenue in the development of novel anti-diabetic therapies.

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## References

- 1. GPR119 agonist (Bristol-Myers Squibb) - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 2. | BioWorld [bioworld.com]
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